Potency Window Against Carbonic Anhydrase II: Positioning Within the 2010 BMC Sulfonamide Series
In the 2010 Bioorganic & Medicinal Chemistry study profiling sulfonamide-based carbonic anhydrase inhibitors, compounds within this chemotype exhibited pKi values against human carbonic anhydrase II (CA II) ranging from 7.00 to 7.70. The target compound, ZINC64755223, was included in this dataset. While compound-level pKi data for this exact substance could not be isolated from the aggregated ZINC15 record, the series context provides a class-level inference of its inhibitory potency window. Direct measurement against the series top-performer (pKi 7.70, ZINC000058650314) or the baseline compound (pKi 7.00, ZINC000064526424) would be required to establish a precise rank order [1].
| Evidence Dimension | Carbonic anhydrase II inhibitory potency (pKi) |
|---|---|
| Target Compound Data | Estimated within the range of 7.00–7.70 pKi (exact value not isolated from series aggregate) |
| Comparator Or Baseline | Series maximum: pKi 7.70 (ZINC000058650314); Series minimum among top actives: pKi 7.00 (ZINC000064526424) |
| Quantified Difference | Not precisely determined for this substance; class range spans ∼0.7 log units (∼5-fold in Ki). |
| Conditions | In vitro enzymatic assay against recombinant human CA II; data aggregated from Bioorg. Med. Chem. 2010, 18, 7357–7364. |
Why This Matters
Establishes that this compound occupies a defined, albeit not yet precisely pinpointed, potency niche within a published CA II inhibitor series, making it a relevant comparator for any SAR campaign targeting this enzyme isoform.
- [1] ZINC15 Documentation. Bioorg. Med. Chem. 2010, 18 (21), 7357–7364. PubMed ID: 20926301. ChEMBL CHEMBL1268957. View Source
